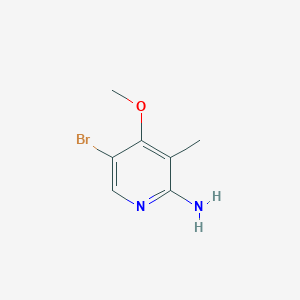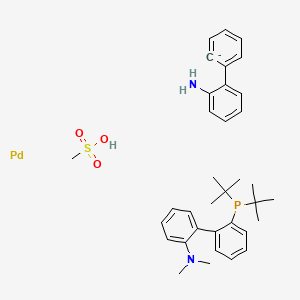
Methanesulfonato2-Di-t-butylphosphino-2'-(N,N-dimethylamino)biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonato2-Di-t-butylphosphino-2’-(N,N-dimethylamino)biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is a complex organometallic compound. It is known for its application in various catalytic processes, particularly in the field of organic synthesis. The compound is characterized by the presence of palladium, which is coordinated with methanesulfonato, di-t-butylphosphino, and N,N-dimethylamino biphenyl ligands.
Vorbereitungsmethoden
The synthesis of Methanesulfonato2-Di-t-butylphosphino-2’-(N,N-dimethylamino)biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) involves several steps. One common method includes the reaction of palladium acetate with the corresponding ligands in the presence of methanesulfonic acid. The reaction is typically carried out in an organic solvent such as dichloromethane under controlled temperature conditions .
Analyse Chemischer Reaktionen
Methanesulfonato2-Di-t-butylphosphino-2’-(N,N-dimethylamino)biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups. Common reagents used in these reactions include hydrogen, halogens, and other organic compounds. .
Wissenschaftliche Forschungsanwendungen
Methanesulfonato2-Di-t-butylphosphino-2’-(N,N-dimethylamino)biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and carbon-oxygen bond formation
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of Methanesulfonato2-Di-t-butylphosphino-2’-(N,N-dimethylamino)biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) involves the coordination of palladium with the ligands, which facilitates various catalytic processes. The compound acts as a catalyst by providing a platform for the reactants to interact, thereby lowering the activation energy and increasing the reaction rate .
Vergleich Mit ähnlichen Verbindungen
Methanesulfonato2-Di-t-butylphosphino-2’-(N,N-dimethylamino)biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is unique due to its specific ligand structure, which imparts distinct catalytic properties. Similar compounds include:
- Methanesulfonato(2-dicyclohexylphosphino-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) .
- Methanesulfonato2-(di-t-butylphosphino)-2’-(N,N-dimethylamino)-1,1’-biphenylpalladium(II) .
These compounds share similar palladium coordination but differ in their ligand structures, which can lead to variations in their catalytic activities and applications.
Eigenschaften
Molekularformel |
C35H46N2O3PPdS- |
|---|---|
Molekulargewicht |
712.2 g/mol |
IUPAC-Name |
2-(2-ditert-butylphosphanylphenyl)-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C22H32NP.C12H10N.CH4O3S.Pd/c1-21(2,3)24(22(4,5)6)20-16-12-10-14-18(20)17-13-9-11-15-19(17)23(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-16H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
InChI-Schlüssel |
JIFWMTDBDBVFGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


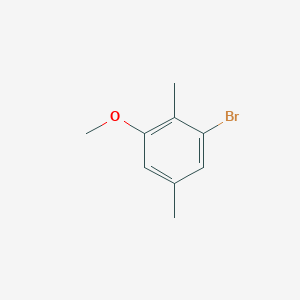
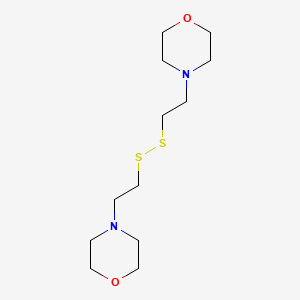
![Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate](/img/structure/B13914837.png)

![N(iPr)2P(OCH2CH2CN)(-2)[DMT(-5)]3-deoxy-D-thrPenf(b)-uracil-1-yl](/img/structure/B13914845.png)
![[(N,N-Dimethyldithiocarbamoyl)methyl] isopropyl cyanocarbonimidodithioate](/img/structure/B13914851.png)
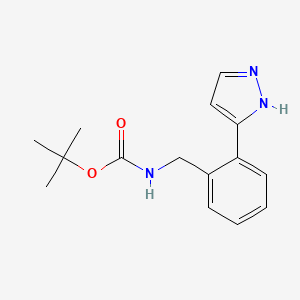
![Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate](/img/structure/B13914858.png)



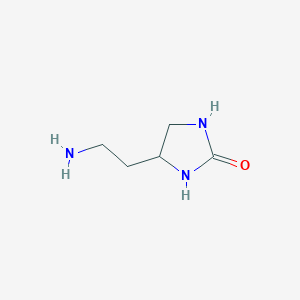
![5-bromo-3-methoxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13914886.png)
